N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide
Description
This compound is an ethanediamide derivative characterized by a 2-methoxyphenyl group attached to one nitrogen and a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent on the adjacent nitrogen.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-28-19-10-6-5-9-18(19)24-21(26)20(25)23-15-22(27,16-7-3-2-4-8-16)17-11-13-29-14-12-17/h2-10,17,27H,11-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCGGHUOUCRADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the oxan ring and phenylethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Ethanediamides share a common oxalamide backbone (N-C(=O)-C(=O)-N), but their functional properties are modulated by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent-Driven Solubility :
- The target compound’s oxan-4-yl group may enhance hydrophilicity compared to purely aromatic substituents (e.g., pyridinyl or ethylphenyl groups) .
- Ethoxy and ethyl groups in Tinuvin 312 () likely improve lipid solubility, favoring use in polymer matrices .
Pharmacological Context :
- While fentanyl analogs (e.g., Butyryl Fentanyl) share phenethyl-piperidine motifs, the target compound lacks the piperidine core critical for opioid receptor binding .
- The 2-methoxyphenyl group is also present in 18F-Mefway (), a serotonin receptor tracer, but the ethanediamide backbone differs from carboxamide-based radiopharmaceuticals .
Regulatory Status: Butyryl Fentanyl and its analogs are controlled substances due to opioid activity ().
Biological Activity
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H24N2O6
- Molecular Weight : 432.5 g/mol
The compound features a phenylethyl side chain with a hydroxyl group, an oxan ring, and a methoxyphenyl moiety, contributing to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds similar to this one have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs). For instance, related sulfonamide derivatives have demonstrated significant AChE inhibition with Ki values in the nanomolar range, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to assess the inhibitory effects of this compound on AChE and CA isoforms. The results indicate:
| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| This compound | AChE | 22.13 ± 1.96 |
| Similar Compound | hCA I | 8.61 ± 0.90 |
| Similar Compound | hCA II | 8.76 ± 0.84 |
These findings suggest that the compound may possess significant potential as a therapeutic agent targeting these enzymes .
Case Studies
- Alzheimer's Disease Model : In a study examining the effects of various phenolic compounds on cognitive function in an Alzheimer's disease model, this compound was identified as a promising candidate due to its potent AChE inhibitory activity. This suggests that it may help improve cholinergic transmission in affected individuals .
- Cancer Research : Another study investigated the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells through modulation of specific signaling pathways. The exact mechanisms remain to be fully elucidated but indicate a potential role in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
